molecular formula C22H26O6 B3028642 Eudesmin CAS No. 25305-05-9

Eudesmin

Cat. No.: B3028642
CAS No.: 25305-05-9
M. Wt: 386.4 g/mol
InChI Key: PEUUVVGQIVMSAW-UHFFFAOYSA-N
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Description

Eudesmin is a natural lignan compound found in various plant species, including those from the Apiaceae, Magnoliaceae, Ochnaceae, and Rutaceae families. It is a tetrahydrofurofuranoid lignan with significant pharmacological activities. This compound is known for its anti-inflammatory, anti-microbial, anti-tumor, and sedative properties .

Scientific Research Applications

Eudesmin has a broad range of scientific research applications:

    Chemistry: this compound is used as a model compound in studies of lignan biosynthesis and metabolism. It is also used in the synthesis of other complex lignan structures.

    Biology: this compound exhibits significant biological activities, including anti-inflammatory, anti-microbial, and anti-tumor effects. It is used in studies investigating these biological properties.

    Medicine: this compound has potential therapeutic applications in treating various diseases, such as cancer, inflammation, and microbial infections. It is also studied for its neuroprotective effects and potential use in treating neurological disorders.

    Industry: this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Eudesmin has been found to impair adipogenic differentiation via the inhibition of the S6K1 signaling pathway . It inhibits the activation and nuclear translocation of S6K1, which in turn reduces S6K1-mediated phosphorylation of H2B at serine 36 . This leads to the upregulation of Wnt6, Wnt10a, and Wnt10b, which disturb adipogenic differentiation .

Safety and Hazards

Eudesmin is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Eudesmin has been repositioned as a PRC2 modulator based on transcriptome profiling data . It has been found to control Wnt signaling and maintain pluripotency of stem cells . This suggests that this compound could be developed as a new pharmacological approach for the treatment of obesity and metabolic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Eudesmin can be synthesized through various chemical routes. One common method involves the oxidative coupling of coniferyl alcohol derivatives. The reaction typically requires a catalyst, such as a metal complex, and proceeds under mild conditions to form the tetrahydrofurofuranoid structure .

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. The yield and purity of this compound can be optimized by adjusting the extraction parameters and using high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Types of Reactions: Eudesmin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield dihydro derivatives. Sodium borohydride is a typical reducing agent used in this reaction.

    Substitution: this compound can undergo substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride.

    Substitution: Bromine, nitric acid.

Major Products Formed:

Comparison with Similar Compounds

Eudesmin is compared with other similar lignan compounds, such as:

Uniqueness of this compound: this compound stands out due to its wide range of biological activities and potential therapeutic applications. Its ability to modulate multiple signaling pathways and molecular targets makes it a versatile compound in scientific research and pharmaceutical development.

Properties

IUPAC Name

3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUUVVGQIVMSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526-06-7
Record name Eudesmin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404535
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Eudesmin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35476
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Eudesmine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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